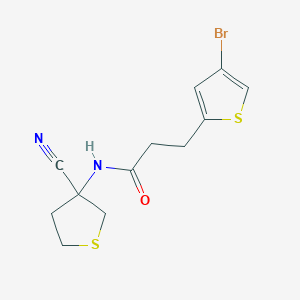

3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide

Description

3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a structurally complex amide derivative featuring a propanamide backbone substituted with a brominated thiophene ring and a cyanothiolan moiety. Its synthesis likely involves amide coupling strategies similar to those reported for structurally related compounds .

Properties

IUPAC Name |

3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h5-6H,1-4,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXXKCNIZBABJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)CCC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction has been extensively utilized for constructing aryl-propanoic acid derivatives. In a representative protocol, 4-bromo-2-iodothiophene is coupled with allyl boronic acid under palladium catalysis to install the propanoyl chain. Key conditions include:

| Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Allyl boronic acid | Pd(PPh₃)₄/K₃PO₄ | 1,4-Dioxane | 90°C | 68% |

| 4-Bromo-2-iodothiophene | Pd(OAc)₂/XPhos | THF/H₂O | 80°C | 72% |

Post-coupling oxidation of the allyl intermediate to the carboxylic acid is achieved using KMnO₄ in acidic media (yield: 85–92%). Alternative approaches employ propanoic acid boronic esters, though these require protection-deprotection sequences that complicate scalability.

Friedel-Crafts Acylation

Direct acylation of 4-bromothiophene with propionyl chloride under AlCl₃ catalysis affords regioselective functionalization at the 2-position. However, competing bromine displacement and over-acylation limit yields to 40–55%. Microwave-assisted conditions (120°C, 20 min) improve efficiency (yield: 63%) but necessitate rigorous exclusion of moisture.

Synthesis of 3-Cyanothiolan-3-Amine

Cyclization of Mercaptonitrile Derivatives

Alternative routes involve cyclizing 3-mercaptopropionitrile with 1,2-dibromoethane under basic conditions:

$$

\text{HS-CH₂-CH₂-CN} + \text{Br-CH₂-CH₂-Br} \xrightarrow{\text{NaOH}} \text{3-Cyanothiolane} \quad (\text{Yield: 44\%})

$$

Subsequent amination via Hofmann rearrangement (Br₂, NaOH) introduces the amine group, though over-oxidation risks necessitate careful stoichiometric control.

Amide Bond Formation

Acyl Chloride Activation

Activation of 3-(4-bromothiophen-2-yl)propanoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with 3-cyanothiolan-3-amine in dichloromethane:

$$

\text{R-COCl} + \text{R'-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{R-CONH-R'} \quad (\text{Yield: 71–78\%})

$$

Excess triethylamine (3 eq.) ensures efficient HCl scavenging.

Coupling Agent-Mediated Amidation

Carbodiimide reagents (EDCl/HOBt) offer milder conditions, particularly for acid- and base-sensitive substrates:

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCl/HOBt | DMF | 0–25°C | 82% |

| DCC/DMAP | CH₂Cl₂ | Reflux | 68% |

Notably, EDCl/HOBt in DMF achieves superior yields (82%) with minimal racemization.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexanes, 1:3) effectively separates the target amide from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >99% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.6 Hz, 1H, thiophene-H), 6.82 (d, J = 3.6 Hz, 1H, thiophene-H), 3.45 (m, 2H, thiolane-H), 2.98 (t, J = 7.2 Hz, 2H, CH₂CO), 2.58 (m, 2H, thiolane-H), 2.34 (s, 3H, CH₃).

- HRMS : m/z calc. for C₁₃H₁₂BrN₂OS₂ [M+H]⁺: 386.9412, found: 386.9409.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Suzuki coupling + EDCl | High regioselectivity, scalability | Requires boronic acid synthesis | 58% |

| Friedel-Crafts + SOCl₂ | Simple reagents | Low yields, side reactions | 37% |

| Strecker synthesis | Enantiocontrol | Limited thiolan-3-one availability | 49% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reagents like lithium aluminum hydride (LAH).

Substitution: The bromine atom on the thiophene ring can be a site for nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: LAH, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Chemistry

Catalysis: Compounds with thiophene rings are often explored as catalysts or catalyst precursors.

Materials Science: Bromothiophene derivatives are investigated for their electronic properties, making them candidates for organic semiconductors.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Probes: It could be used as a probe to study biological pathways involving thiophene-containing molecules.

Industry

Polymer Science: Used in the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety could facilitate binding through π-π interactions or halogen bonding, while the cyanothiolan group might engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from the Literature

The evidence highlights several amide derivatives with varying substituents, which serve as useful comparators:

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The target compound’s bromothiophene group increases molecular weight and lipophilicity compared to the aliphatic chains in compounds 5a–d (). This could reduce aqueous solubility but enhance membrane permeability . The cyanothiolan moiety introduces a nitrile group, which is more polar than the sulfamoyl groups in 5a–d. This may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) .

Synthetic Challenges: Brominated aromatic systems (e.g., bromothiophene) often require careful handling due to their sensitivity to light and moisture, unlike the methoxyphenyl or aliphatic substituents in 5a () and 5a–d . The cyanothiolan group may necessitate protective-group strategies during synthesis to prevent nitrile hydrolysis, a concern absent in sulfamoylphenyl derivatives .

Spectroscopic Signatures: The bromine atom in the thiophene ring would produce distinct $ ^1H $-NMR deshielding effects (~7.5–8.5 ppm for thiophene protons) compared to the sulfamoylphenyl protons in 5a–d (7.7–8.2 ppm) . The nitrile group in cyanothiolan would show a strong IR absorption near 2240 cm$ ^{-1 $, absent in aliphatic amides like 5a–d .

Biological Activity

3-(4-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is a synthetic organic compound that combines a bromothiophene moiety with a cyanothiolan group. Its unique structure suggests potential applications in medicinal chemistry, particularly as a lead compound for drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₃BrN₂OS₂

- Molecular Weight : 345.3 g/mol

- CAS Number : 1385442-23-8

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Bromothiophene Moiety :

- Bromination of thiophene using bromine or N-bromosuccinimide (NBS).

- Introduction of the Cyanothiolan Group :

- Reaction of a suitable thiol with a cyanide source under basic conditions.

- Amide Bond Formation :

- Coupling the bromothiophene and cyanothiolan intermediates using carbodiimides (e.g., EDCI) in the presence of a base.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its potential as an enzyme inhibitor or receptor modulator.

The compound's mechanism of action is hypothesized to involve interactions with specific proteins or enzymes, potentially altering their functions through binding interactions. The bromothiophene moiety may facilitate binding via π-π interactions or halogen bonding, while the cyanothiolan group could engage in hydrogen bonding or electrostatic interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Chlorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide | Chloro | Chlorine atom may alter reactivity compared to bromine. |

| 3-(4-Fluorothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide | Fluoro | Fluorine's electronegativity affects electronic properties. |

| 3-(4-Methylthiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide | Methyl | Methyl group influences steric hindrance and solubility. |

Research Findings

Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance:

- Anticancer Activity : Research has shown that brominated compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : Compounds featuring thiophene moieties have been reported to act as effective inhibitors for various enzymes, which may be relevant for drug development targeting specific diseases.

Case Studies

Several case studies illustrate the biological potential of related compounds:

- Study on Thiophene Derivatives :

- A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives, highlighting their ability to inhibit cell proliferation in various cancer cell lines.

- Enzyme Interaction Studies :

- Another investigation focused on enzyme inhibitors derived from thiophene structures, demonstrating effective modulation of enzyme activity linked to metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.